N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with pyridine-4-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and titanium(III) chloride solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, titanium(III) chloride, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antiviral, antimicrobial, and anticancer agent in various biological studies
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the treatment of infectious diseases and cancer
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of viral or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- N-(7-chloroquinolin-4-yl)piperazine-1-carbothioamide
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .
Uniqueness
Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research and potential therapeutic use .
Properties
Molecular Formula |
C16H11ClN4O |
---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H11ClN4O/c17-15-13(9-12-3-1-2-4-14(12)20-15)10-19-21-16(22)11-5-7-18-8-6-11/h1-10H,(H,21,22)/b19-10- |
InChI Key |
ZOQZTQBHMRQSJB-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.